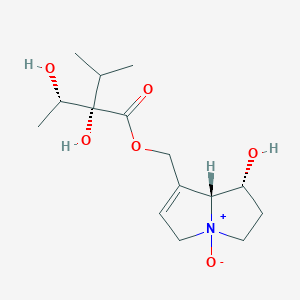
4-Hydroxy-3-methylpyridine
Vue d'ensemble
Description
4-Hydroxy-3-methylpyridine is a compound of interest in the field of organic chemistry and materials science due to its unique chemical structure and properties. It serves as a building block for various chemical syntheses and has been studied for its reactivity and interaction with other compounds.
Synthesis Analysis
The synthesis of 4-Hydroxy-3-methylpyridine derivatives involves various chemical routes. For instance, derivatives have been synthesized through the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, leading to products like 3-Hydroxy-5-hydroxymethyl-2-methylpyridine (Chekhun et al., 1974). Another route involves the synthesis from 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one (Tyvorskii & Bobrov, 1998).
Molecular Structure Analysis
The molecular structure and vibrational assignments of related compounds, such as 3-hydroxy-6-methyl-2-nitropyridine, have been investigated using density functional theory (DFT), revealing insights into the relative orientation of functional groups and their impact on the molecule's properties (Karnan, Balachandran, & Murugan, 2012).
Chemical Reactions and Properties
4-Hydroxy-3-methylpyridine undergoes various chemical reactions, including aromatic nucleophilic substitution, showcasing its reactivity with different aromatic substrates activated by electron-withdrawing groups (You & Twieg, 1999). Such reactions are crucial for synthesizing N-aryl-4(1H)-pyridones, indicating the compound's versatility in organic synthesis.
Physical Properties Analysis
The study of physical properties, including the molecular structure and vibrational spectra, provides essential information on the compound's stability and reactivity. For example, vibrational spectroscopic studies on related compounds help understand the molecular stability and bond strength, contributing to a deeper knowledge of 4-Hydroxy-3-methylpyridine's characteristics (Balachandran, Lakshmi, & Janaki, 2012).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-3-methylpyridine, including its reactivity with nucleophiles and its role in forming co-crystals, demonstrate its application in creating complex chemical structures. For instance, co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid show synthon polymorphism, indicating the compound's potential in designing new material structures (Mukherjee & Desiraju, 2011).
Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Pyridine derivatives, including 4-Hydroxy-3-methylpyridine, play a key role in the agrochemical and pharmaceutical industries .
- They are used as a structural motif in active agrochemical and pharmaceutical ingredients .
- The major use of these derivatives is in the protection of crops from pests .
- Several derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Pyridine derivatives are used in the synthesis of p38α mitogen-activated protein kinase inhibitors .
- These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- The synthesis process involves several steps and the use of various catalysts .
-
Use in Polymers
-
Investigation of Self-Association Equilibrium
-
Synthesis of Pyrimidine
-
Precursor to Agrochemicals
-
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported .
- These inhibitors have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
-
Microbial Degradation
Safety And Hazards
Orientations Futures
The synthesis of 2-methylpyridines, including 4-Hydroxy-3-methylpyridine, has been optimized and made more versatile, which could lead to more efficient production of these compounds in the future . This compound could also play a role in the treatment of diabetes, as it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119 .
Propriétés
IUPAC Name |
3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLMCZJPIOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944941 | |
| Record name | 3-Methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylpyridine | |
CAS RN |
22280-02-0 | |
| Record name | 3-Methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)










